molecular formula C8H10BrN B8590289 2-bromo-3-ethylbenzenamine

2-bromo-3-ethylbenzenamine

Cat. No. B8590289
M. Wt: 200.08 g/mol
InChI Key: RPOZCUVHEOGDCI-UHFFFAOYSA-N
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Patent
US09365566B2

Procedure details

A suspension of 2-bromo-1-ethyl-3-nitrobenzene (9.2 g, 40 mmol) in EtOH (100 mL) in concentrated hydrochloric acid (0.17 mL, 2 mmol) was refluxed for 2 hours. The mixture was subsequently purified by column chromatography, eluting with petroleum ether to give the title compound as a red oil (6.5 g, 81%). 1H NMR (400 MHz, CDCl3) δ 7.03 (1H, dd, J=7.6, 8.0 Hz), 6.64-6.62 (2H, m), 2.73 (2H, q, J=7.6 Hz), 1.22 (3H, t, J=7.6 Hz).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][CH3:12].Cl>CCO>[Br:1][C:2]1[C:3]([CH2:11][CH3:12])=[CH:4][CH:5]=[CH:6][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
BrC1=C(C=CC=C1[N+](=O)[O-])CC
Name
Quantity
0.17 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was subsequently purified by column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N)C=CC=C1CC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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